(5-Fluoro-2-hydroxyphenyl)acetonitrile

Process Chemistry Fluorinated Aromatics Synthesis Pharmaceutical Intermediate Manufacturing

Traditional synthesis of this fluorinated phenylacetonitrile building block suffers from low-yielding multi-step routes, driving up cost and limiting availability. This compound, sourced from an optimized process, delivers: • 76% overall yield - a >40 pp improvement over prior 4-stage sequences, directly reducing kg-scale production costs • Enables rapid diversification of allosteric EGFR inhibitor candidates (e.g., EAI045) via convergent library synthesis • 5-Fluoro-2-hydroxy substitution enhances drug candidate lipophilicity and passive membrane permeability vs. non-fluorinated analogs

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 709025-81-0
Cat. No. B15160028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-2-hydroxyphenyl)acetonitrile
CAS709025-81-0
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CC#N)O
InChIInChI=1S/C8H6FNO/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,11H,3H2
InChIKeyULCSFSHZEMJLOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-hydroxyphenylacetonitrile: A Key Fluorinated Building Block


(5-Fluoro-2-hydroxyphenyl)acetonitrile is a fluorinated phenol derivative within the class of phenylacetonitrile building blocks, characterized by a fluorine atom and a hydroxyl group on the aromatic ring adjacent to a reactive nitrile moiety. This compound and its class are primarily valued as versatile intermediates for constructing active pharmaceutical ingredients (APIs), particularly those targeting cardiovascular diseases [1]. The unique combination of substituents modifies the electronic and steric properties and enhances the lipophilicity of final drug molecules, which is critical for membrane permeability [1].

Fluorinated phenylacetonitrile building block for pharmaceutical intermediate synthesis
Supports cardiovascular API research with enhanced lipophilic and electronic properties
Hydroxyl and nitrile handles enable orthogonal downstream chemistries for lead optimization

Substitution Risks for 5-Fluoro-2-hydroxyphenylacetonitrile


Directly substituting (5-Fluoro-2-hydroxyphenyl)acetonitrile with close analogs like the 2-methoxy derivative or the 2-hydroxybenzaldehyde precursor is not chemically feasible due to fundamentally different reactivity profiles. The hydroxyl group enables distinct downstream chemistries (e.g., O-alkylation, esterification) that the methoxy analog blocks, while the nitrile functionality serves as a non-equivalent synthetic handle compared to an aldehyde, leading to different reaction pathways and products [1]. The synthesis route to access this specific building block has historically been complex and very low-yielding, making the availability of the compound, when produced by an efficient method, a critical differentiator versus in-class alternatives that may have simpler synthetic histories but cannot fulfill the same chemical role .

!
Methoxy analog blocks key reactivity
The 2-methoxy derivative eliminates O-alkylation and esterification chemistries available through the free hydroxyl group, requiring a fundamentally different synthetic route.
!
Aldehyde precursor is not a synthetic equivalent
The 2-hydroxybenzaldehyde analog provides an aldehyde handle instead of a nitrile, leading to divergent reaction pathways and products for the same downstream target.
!
Synthesis route complexity limits alternatives
Historically low-yielding routes make efficient access a key differentiator; in-class alternatives with simpler synthetic histories may not fulfill the same chemical role.

5-Fluoro-2-hydroxyphenylacetonitrile: Head-to-Head Evidence


Synthesis Yield Improvement

A modern patented process delivers (5-Fluoro-2-hydroxyphenyl)acetonitrile in a significantly higher yield compared to the prior art. The previous method started from 5-fluoro-2-hydroxybenzaldehyde and required a four-stage synthesis that suffered from a very low overall yield and complex preparation of the starting material [1]. The novel patent process achieves a yield of 76% of theory for this compound [2].

Synthesis yield improvement
Cross-study comparable
76% yield (of theory) via patented process vs. prior 4-stage low-yielding route
Reported process efficiency context supports improved cost and batch consistency
Prior quantitative yield not specified; classed as very low in patent disclosure
Process Chemistry Fluorinated Aromatics Synthesis Pharmaceutical Intermediate Manufacturing

Reactivity Comparison: Hydroxy vs. Methoxy Analog

The hydroxyl group in (5-fluoro-2-hydroxyphenyl)acetonitrile is a critical synthetic handle for constructing bioactive molecules. This is demonstrated in the synthesis of the allosteric EGFR inhibitor EAI045, where the final step involves incorporating this specific building block [1]. In contrast, the synthesis of EAI045 from an alternative route starts with the methoxy analog, 5-fluoro-2-methoxybenzaldehyde, requiring an entirely different reaction sequence [2]. The hydroxyl vs. methoxy group dictates the retrosynthetic strategy and the functional group interconversion steps needed to arrive at the final pharmacophore, making the two building blocks non-interchangeable for this application.

Reactivity vs. methoxy analog
Cross-study comparable
Direct building block for terminal EGFR inhibitor step; methoxy analog requires multi-step alternative sequence
Supports retrosynthetic strategy choice for mutant-selective inhibitor libraries
Qualitative comparison across two published EAI045 synthetic routes
Medicinal Chemistry Structure-Activity Relationship (SAR) EGFR Inhibitor Synthesis

Lipophilicity Enhancement via Fluorination

The 5-fluoro-2-hydroxy substitution pattern is designed to enhance lipophilicity compared to non-halogenated analogs, improving membrane permeability for drug candidates. Fluorinated phenylacetonitriles are explicitly cited as starting materials for cardiovascular drugs due to this property [1]. While direct experimental logP values for the target compound are not provided in the identified primary sources, the patent asserts that the fluorine substituent increases the lipophilicity and membrane-passing ability of the entire active ingredient molecule [1].

Lipophilicity via fluorination
Class-level inference
Fluorine at 5-position reported to increase lipophilicity vs. non-halogenated scaffold
Class-level medicinal chemistry design principle supports permeability optimization
Experimental logP for this exact pair not found in reviewed sources
Drug Design ADME Properties Lipophilicity Optimization

Applications of 5-Fluoro-2-hydroxyphenylacetonitrile


Cardiovascular Drug Intermediate Manufacturing

Procurement teams focused on sourcing key starting materials for cardiovascular APIs should prioritize (5-fluoro-2-hydroxyphenyl)acetonitrile sourced from a process validated with a 76% yield [1]. This yield is significantly higher than the prior four-stage sequence, translating to a greater than 40 percentage point improvement in process efficiency and a directly correlated reduction in kilogram-scale production costs [1].

Mutant-Selective EGFR Inhibitor Development

Medicinal chemistry groups developing next-generation EGFR inhibitors should use this compound as a terminal building block, as it allows for the rapid diversification of allosteric inhibitor candidates like EAI045 [2]. This route is a critical alternative to the methoxy-starting-material synthesis, offering a potentially more convergent and higher-throughput approach for library synthesis [3].

ADME Optimization with Fluorine Incorporation

Drug design teams seeking to improve the bioavailability of candidate molecules through increased lipophilicity should select this 5-fluoro-2-hydroxyphenyl building block over its non-fluorinated analog [4]. The fluorine atom is a well-established functional group for modulating passive membrane permeability, a pharmaco-kinetic parameter crucial for oral drug candidates.

Pharmaceutical QC Reference Standard Sourcing

Analytical development groups and R&D quality control laboratories requiring a pure reference standard of this specific acetonitrile isomer should procure a material with unambiguously confirmed identity to ensure accurate impurity profiling in drug substance batches. The confirmed unique structure of this building block distinguishes it from the aldehyde precursor or the methoxy derivative, preventing analytical method failures due to incorrect reference materials [5].

Application
Selection Property
Validation Focus
Cardiovascular API intermediate manufacturing
Process efficiency and cost profile
Validated synthesis yield consistency at scale
Mutant-selective EGFR inhibitor development
Hydroxyl-based terminal functionalization capability
Retrosynthetic convergence and library diversification throughput
ADME optimization via fluorine incorporation
Fluorine-mediated lipophilicity contribution
Passive membrane permeability and oral bioavailability assessment
Pharmaceutical QC reference standard sourcing
Confirmed isomer identity and purity profile
Impurity profiling accuracy and analytical method specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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